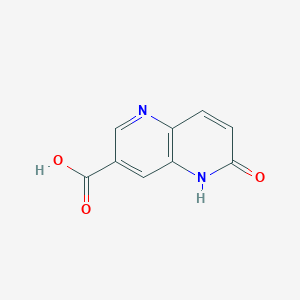
6-Hydroxy-1,5-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid, has been covered in various studies . One of the common strategies involves the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is 1S/C9H6N2O3/c12-8-2-1-6-7 (11-8)3-5 (4-10-6)9 (13)14/h1-4H, (H,11,12) (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been explored in various studies . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .Physical And Chemical Properties Analysis
6-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a solid compound . It is typically stored in a dry room at normal temperature . The compound has a molecular weight of 190.16 .Scientific Research Applications
Medicinal Chemistry
1,5-naphthyridines, including “6-Hydroxy-1,5-naphthyridine-3-carboxylic acid”, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis of N-Alkylsubstituted 1,5-naphthyridines
Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Anti-HIV Activity
The 3-hydroxy-1,5-naphthyridine analogue has shown differentiation from telithromycin in both hepatic microsomal extraction ratio and CYP3A time-dependent inactivation, maintaining preclinical in vivo efficacy .
Anticancer Properties
1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have been found to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Potential in Cancer Therapeutics
8-hydroxy-[1,6]naphthyridines, which are structurally similar to “6-Hydroxy-1,5-naphthyridine-3-carboxylic acid”, have been explored as a scaffold for cancer therapeutics. They synthesized a series of 1,6-naphthyridine-7-carboxamides with various substitutions, noting their potent inhibition in HIV-1 integrase and cytotoxicity in cancer cell lines.
Metal Complexes Formation
1,5-naphthyridines can be used as a ligand for metal complexes formation . This can have various applications in catalysis and materials science.
Safety and Hazards
properties
IUPAC Name |
6-oxo-5H-1,5-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSLKUJNBIKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

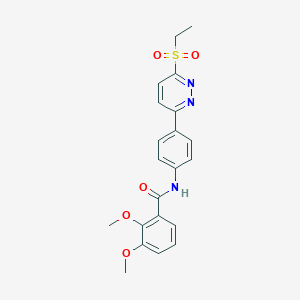
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
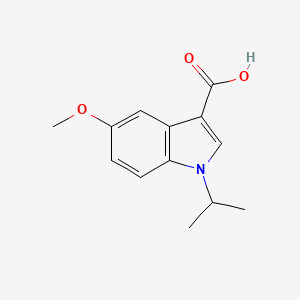
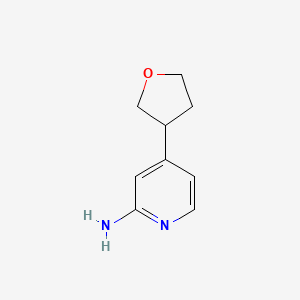
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)
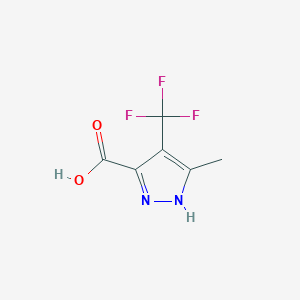
![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2658694.png)
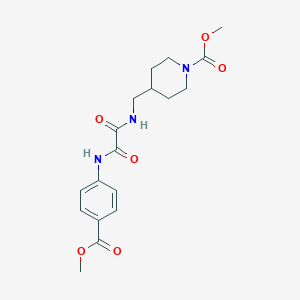

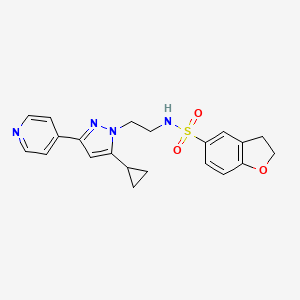
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)

